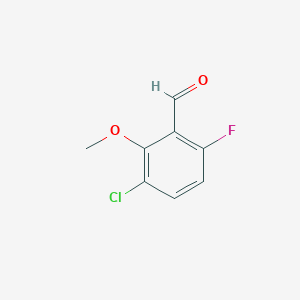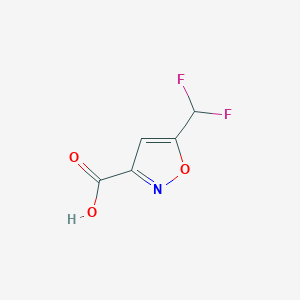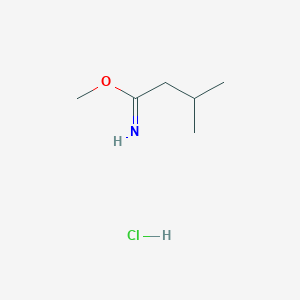
5-Chloro-2,4-difluorophenylacetonitrile
説明
5-Chloro-2,4-difluorophenylacetonitrile is an organic compound with the molecular formula C8H4ClF2N. It is characterized by the presence of chloro and difluoro substituents on a phenyl ring, along with an acetonitrile group. This compound is used in various chemical syntheses and has applications in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,4-difluorophenylacetonitrile typically involves the reaction of 5-chloro-2,4-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify its functional groups and obtain derivatives with different properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide in DMF is commonly used for the substitution of the chloride group.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the nitrile group to an amine.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxygenated derivatives.
Reduction Products: Reduction typically yields primary amines.
科学的研究の応用
5-Chloro-2,4-difluorophenylacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural properties.
Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Chloro-2,4-difluorophenylacetonitrile involves its interaction with molecular targets such as enzymes and receptors. The presence of chloro and difluoro groups enhances its binding affinity and specificity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
類似化合物との比較
2,4-Difluorophenylacetonitrile: Lacks the chloro substituent, resulting in different chemical and biological properties.
5-Chloro-2-fluorophenylacetonitrile: Contains only one fluorine atom, which affects its reactivity and applications.
Uniqueness: 5-Chloro-2,4-difluorophenylacetonitrile is unique due to the presence of both chloro and difluoro substituents, which confer distinct chemical reactivity and biological activity. This combination of substituents makes it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
2-(5-chloro-2,4-difluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2N/c9-6-3-5(1-2-12)7(10)4-8(6)11/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLMXGXTRBGVJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


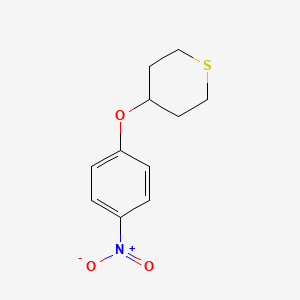


![6-Chlorothiazolo[4,5-b]pyrazin-2-amine](/img/structure/B1432615.png)
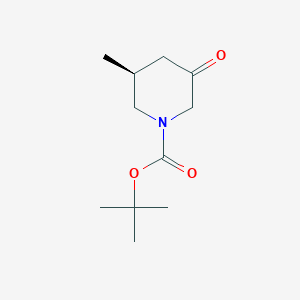
![3',4'-dihydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1432618.png)


![[1-(Difluoromethyl)cyclopropyl]methanol](/img/structure/B1432627.png)

